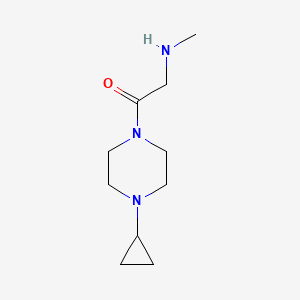![molecular formula C13H19FN2O B1465694 1-[2-(4-Fluorophenoxy)ethyl]piperidin-3-amine CAS No. 1292057-08-9](/img/structure/B1465694.png)
1-[2-(4-Fluorophenoxy)ethyl]piperidin-3-amine
Overview
Description
“1-[2-(4-Fluorophenoxy)ethyl]piperidin-3-amine” is a chemical compound . It’s a derivative of piperidine, a six-membered ring with one nitrogen atom .
Synthesis Analysis
Piperidones, which serve as precursors to the piperidine ring, are typically prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, or even 1 day .Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . The InChI code for this compound is1S/C13H19FN2O.2ClH/c14-11-1-3-13 (4-2-11)17-10-9-16-7-5-12 (15)6-8-16;;/h1-4,12H,5-10,15H2;2*1H . Physical And Chemical Properties Analysis
This compound has a molecular weight of 311.23 . It is a powder at room temperature .Scientific Research Applications
Anticancer Research
The synthesis and evaluation of piperidine derivatives have shown promising results in anticancer research. For instance, propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole were synthesized and evaluated as potential anticancer agents, demonstrating strong anticancer activity relative to standard drugs in some compounds (Rehman et al., 2018). This research indicates the potential of piperidine derivatives, including those similar to 1-[2-(4-Fluorophenoxy)ethyl]piperidin-3-amine, in developing new anticancer therapies.
Heterocyclic Chemistry
The study of heterocyclic compounds involving ethylene spacers and amine functionalities, such as 1-(2-aminoethyl)piperidine, revealed interesting crystal structures and fluorescence properties. These compounds showed strong fluorescence in both solid and solution states, with some exhibiting significant second harmonic generation, indicating their potential in materials science and optical applications (Raghavaiah et al., 2016).
Synthetic Methodologies
Research in synthetic chemistry has led to the development of novel methodologies for constructing complex molecular architectures. For example, the synthesis of highly functionalized piperidine derivatives through a one-pot, five-component reaction showcased the efficiency of silica sulfuric acid as a catalyst. This method could afford various piperidine derivatives in good yields, demonstrating the versatility of piperidine-based compounds in synthetic organic chemistry (Basyouni et al., 2015).
Pharmacological Applications
Further studies have explored the pharmacological potentials of piperidine derivatives. For instance, monoamine re-uptake inhibiting properties of certain piperazine derivatives were investigated, which could have implications in the development of new antidepressants (Wieringa et al., 2010). Although not directly related to 1-[2-(4-Fluorophenoxy)ethyl]piperidin-3-amine, this research highlights the broader context of piperidine and piperazine derivatives in therapeutic drug development.
properties
IUPAC Name |
1-[2-(4-fluorophenoxy)ethyl]piperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O/c14-11-3-5-13(6-4-11)17-9-8-16-7-1-2-12(15)10-16/h3-6,12H,1-2,7-10,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBFUHPDLGQQQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCOC2=CC=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Fluorophenoxy)ethyl]piperidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




amine](/img/structure/B1465612.png)
![2-Amino-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one](/img/structure/B1465613.png)

![2-[2-(oxolan-3-yl)-1H-1,3-benzodiazol-1-yl]acetic acid](/img/structure/B1465615.png)




![3-Chloro-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one](/img/structure/B1465629.png)
![2-(Pyrrolidine-2-carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B1465630.png)


